N',N''-[benzene-1,4-diyldi(E)methylylidene]bis[2-(4-chlorophenoxy)acetohydrazide]
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Overview
Description
2-(4-CHLOROPHENOXY)-N’-[(E)-{4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides It is characterized by the presence of chlorophenoxy groups and an acetamido-imino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-N’-[(E)-{4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves the following steps:
Formation of the acetamido intermediate: This step involves the reaction of 4-chlorophenoxyacetic acid with an appropriate amine to form the acetamido derivative.
Condensation reaction: The acetamido intermediate is then reacted with hydrazine hydrate to form the hydrazide.
Schiff base formation: The hydrazide is further reacted with an aldehyde or ketone to form the final product through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The chlorophenoxy groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation products: Corresponding oxides or hydroxyl derivatives.
Reduction products: Amino derivatives.
Substitution products: Compounds with different substituents replacing the chlorine atoms.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial properties and can be studied for potential use in pharmaceuticals.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazide derivatives have shown efficacy.
Industry
Agriculture: It may be used in the development of agrochemicals such as herbicides or pesticides.
Materials Science: The compound can be investigated for its potential use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-N’-[(E)-{4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]ACETOHYDRAZIDE would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The molecular targets could include enzymes or proteins essential for the survival of the microorganisms.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.
Schiff bases: Compounds formed through condensation reactions involving hydrazides and aldehydes or ketones.
Uniqueness
The uniqueness of 2-(4-CHLOROPHENOXY)-N’-[(E)-{4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]ACETOHYDRAZIDE lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its dual chlorophenoxy groups and acetamido-imino linkage make it a versatile compound for various applications.
Properties
Molecular Formula |
C24H20Cl2N4O4 |
---|---|
Molecular Weight |
499.3 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H20Cl2N4O4/c25-19-5-9-21(10-6-19)33-15-23(31)29-27-13-17-1-2-18(4-3-17)14-28-30-24(32)16-34-22-11-7-20(26)8-12-22/h1-14H,15-16H2,(H,29,31)(H,30,32)/b27-13+,28-14+ |
InChI Key |
CQIZSVRISNNZGF-OCHFTUDZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Cl)/C=N/NC(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Cl)C=NNC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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